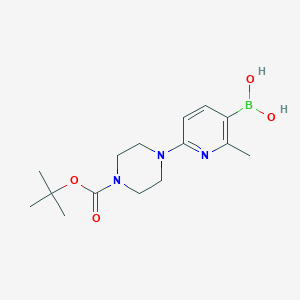

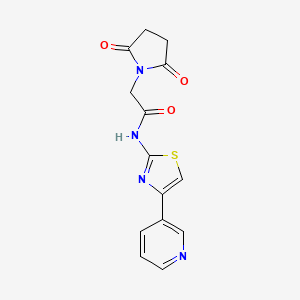

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid” is a chemical compound that is related to “2-(4-Boc-piperazino)pyridine-5-boronic acid pinacol ester” and "4-(4-BOC-Piperazino)phenylboronic acid" . The BOC in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “2-(4-Boc-piperazino)-2-phenylacetic acid” and “2-(4-Boc-1-piperazinyl)acetic acid” have been synthesized . These methods often involve reactions with protected 1,2-diamines and various reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization Applications

- Piperazine Derivatives Synthesis : The compound is used in the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, offering a direct, one-step method to obtain these compounds (Petasis & Patel, 2000).

- Biological Activity Potential : Piperazine derivatives of boronic acids, including 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid, have been found to exhibit novel biological activities, making them promising candidates as biologically active compounds due to their unique structural features (Adamczyk-Woźniak et al., 2015).

Medicinal Chemistry and Drug Synthesis

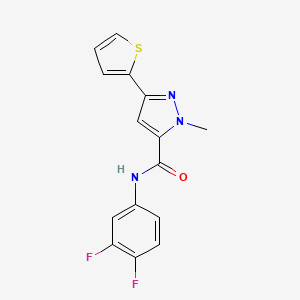

- Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, and some showed potential antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015).

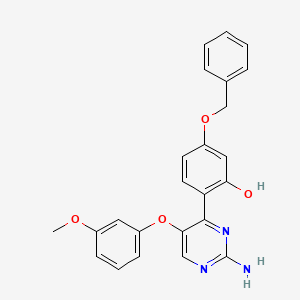

- Quinazolinone Derivatives : this compound is involved in the preparation of 2-(piperazin-1-yl)-3H-quinazolin-4-ones, which have pharmaceutical utility, showcasing its role in the synthesis of complex molecular structures (Kornylov et al., 2017).

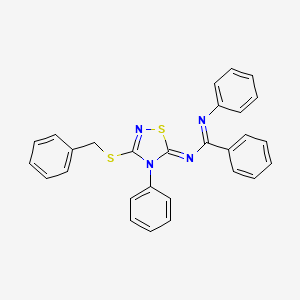

- Suzuki–Miyaura Cross-Couplings : The compound is used in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls, showcasing its utility in producing biaryl libraries with diverse functionalities (Spencer et al., 2011).

Chemical Transformations and Derivatives

- Amination of Amino Acids : It's used in the electrophilic amination of amino acids with N-Boc-oxaziridines, indicating its role in the preparation of complex molecules like piperazic acid derivatives (Hannachi et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O4/c1-11-12(16(21)22)5-6-13(17-11)18-7-9-19(10-8-18)14(20)23-15(2,3)4/h5-6,21-22H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASSXLDWZZBIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2636318.png)

![3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2636320.png)

![1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2636322.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)